N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide
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Description
N-(2,4-difluorophenyl)-2-((1-ethyl-1H-indol-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H16F2N2OS and its molecular weight is 346.4. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Antiplasmodial Activity
A study by Mphahlele et al. (2017) discusses the synthesis and evaluation of a series of novel compounds for potential in vitro antiplasmodial properties against the chloroquine-sensitive 3D7 strain of Plasmodium falciparum. The research highlights the requirement of specific fluoro-phenyl groups for biological activity, suggesting the compound's relevance in antimalarial drug development (M. Mphahlele, M. M. Mmonwa, Y. Choong, 2017).
Photoinitiators for Hybrid Networks
Batibay et al. (2020) investigated thioxanthone attached polyhedral oligomeric silsesquioxane (POSS) nano-photoinitiators for the preparation of PMMA hybrid networks in air atmosphere. This study showcases the compound's utility in enhancing thermal stability and forming robust polymer/filler networks, indicating its potential in materials science and engineering applications (Gonul S. Batibay, Omer Tahir Gunkara, N. Ocal, N. Arsu, 2020).
Structural Analysis
Research by Boechat et al. (2011) focuses on the structural analysis of two N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides. The study provides insights into the compounds' molecular shapes and their intermolecular interactions, offering a foundation for understanding how structural elements influence biological activity (N. Boechat, M. Bastos, L. C. Maciel, W. B. Kover, S. Wardell, J. Wardell, 2011).
Molecular Docking and Anti-inflammatory Drug Design
Al-Ostoot et al. (2020) conducted a design-based synthesis and molecular docking analysis of an anti-inflammatory drug, focusing on an indole acetamide derivative. The study explores the compound's anti-inflammatory activity through in silico modeling, targeting cyclooxygenase domains. The findings contribute to the pharmaceutical development of new anti-inflammatory agents (F. H. Al-Ostoot, D. Geetha, Y. H. Mohammed, P. Akhileshwari, M. A. Sridhar, S. Khanum, 2020).
Properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-(1-ethylindol-3-yl)sulfanylacetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2OS/c1-2-22-10-17(13-5-3-4-6-16(13)22)24-11-18(23)21-15-8-7-12(19)9-14(15)20/h3-10H,2,11H2,1H3,(H,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWIRXASWFUIMCH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C2=CC=CC=C21)SCC(=O)NC3=C(C=C(C=C3)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.